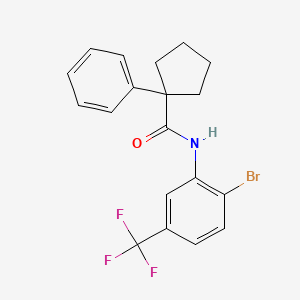

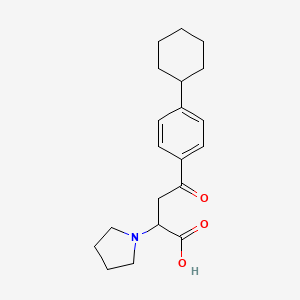

![molecular formula C19H19N3O3 B2803621 methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate CAS No. 1788674-23-6](/img/structure/B2803621.png)

methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . The synthetic strategies and approaches to these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .科学的研究の応用

Novel Synthesis Techniques

A novel synthesis method for the pyrrolo[2,1-c][1,4]benzodiazocine ring system was described, highlighting a four-step synthesis process. This study demonstrates the versatility of pyrrole derivatives in constructing complex heterocyclic compounds, which could be of interest for various chemical and pharmaceutical applications (Koriatopoulou, Karousis, & Varvounis, 2008).

Electropolymerization and Electrochemical Properties

Another study focused on the electropolymerization and electrochemical properties of aromatic pyrrole derivatives. It aimed at improving the properties of polymerized poly(pyrrole) layers, demonstrating the potential of pyrrole derivatives in enhancing the quality of electrochemical coatings and their applications in materials science (Schneider, Füser, Bolte, & Terfort, 2017).

Antimicrobial Activity

Research on novel 6-nitro-8-pyridinyl coumarin and 6-nitro-8-pyranyl coumarin derivatives, including their synthesis and evaluation of antibacterial activity, reveals the potential of pyrrole derivatives as antimicrobial agents. This underscores the importance of these compounds in the development of new antimicrobial strategies (El-Haggar, Nosseir, Shawky, Abotaleb, & Nasr, 2015).

Synthesis of Pyrrolopyridine Analogs

The synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate demonstrates the chemical versatility of pyrrole derivatives in generating bioactive compounds. This study may have implications for the design of new molecules with potential biological activities (Toja, Kettenring, Goldstein, & Tarzia, 1986).

Electrochromic Properties

A study on a magenta polypyrrole derivatised with Methyl Red azo dye, focusing on synthesis and spectroelectrochemical characterization, highlights the use of pyrrole derivatives in developing electrochromic materials. Such materials could be utilized in smart windows, displays, and pH sensors, showcasing the broad applicability of these compounds in advanced material science (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).

作用機序

特性

IUPAC Name |

methyl 4-(3-pyrrolo[2,3-b]pyridin-1-ylpropylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-25-19(24)16-7-5-15(6-8-16)18(23)21-11-3-12-22-13-9-14-4-2-10-20-17(14)22/h2,4-10,13H,3,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYUFJFVFLHRLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

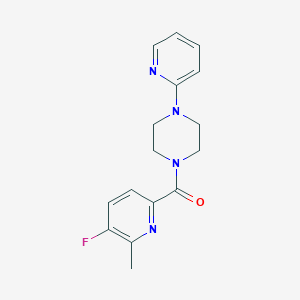

![N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2803540.png)

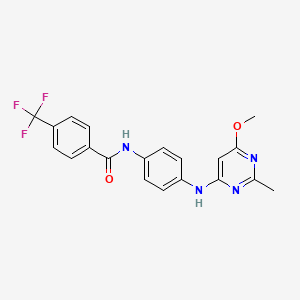

![N-(1-cyanobutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2803542.png)

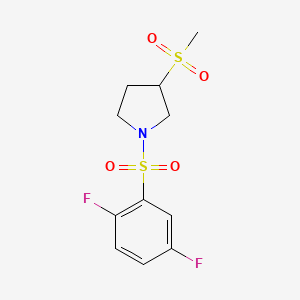

![Allyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2803547.png)

![N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2803548.png)

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2803553.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2803555.png)

![N-[[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2803557.png)

![N-[cyano(2-methoxyphenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2803559.png)

![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2803561.png)